molecular formula C5H7N3O2S B025470 methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate CAS No. 109377-26-6

methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate

Cat. No. B025470
M. Wt: 173.2 g/mol
InChI Key: PPNIQRMHOBRZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized through various methods.

Mechanism Of Action

Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is believed to exert its pharmacological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter butyrylcholine.

Biochemical And Physiological Effects

Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its pharmacological effects. However, there are also some limitations to its use. It can be toxic in high doses, and care must be taken when handling the compound. Additionally, it has not been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.

Future Directions

There are a number of future directions for research on methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate. One area of focus could be on its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function, and more research is needed to determine whether it could be an effective treatment for this condition. Another area of focus could be on its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and more research is needed to determine whether it could be an effective treatment for certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate, particularly in vivo.

Synthesis Methods

Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate can be synthesized through various methods. One of the most commonly used methods is the reaction between methyl isocyanate and N-(cyanoaminothioformyl)pyridinium chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate.

Scientific Research Applications

Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

properties

CAS RN

109377-26-6

Product Name

methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate

Molecular Formula

C5H7N3O2S

Molecular Weight

173.2 g/mol

IUPAC Name

methyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate

InChI

InChI=1S/C5H7N3O2S/c1-10-5(9)8-4(11-2)7-3-6/h1-2H3,(H,7,8,9)

InChI Key

PPNIQRMHOBRZME-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)/N=C(\NC#N)/SC

SMILES

COC(=O)NC(=NC#N)SC

Canonical SMILES

COC(=O)N=C(NC#N)SC

synonyms

Carbamic acid, [(cyanoamino)(methylthio)methylene]-, methyl ester (9CI)

Origin of Product

United States

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